molecular formula C16H14N4O B2934519 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone CAS No. 338414-32-7

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone

Cat. No.: B2934519
CAS No.: 338414-32-7
M. Wt: 278.315
InChI Key: ZNBCPDTXSIZDGJ-XDJHFCHBSA-N
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Description

3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a hydrazone derivative formed by the condensation of a pyrazol-4-one core with a phenylhydrazine moiety. The 4-methoxyphenyl substituent at the pyrazole ring introduces electron-donating properties, which may influence its reactivity, solubility, and biological activity. Hydrazones are widely studied for their applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to form stable metal complexes and participate in hydrogen bonding .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-21-14-9-7-12(8-10-14)16-15(11-17-20-16)19-18-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDBXFNJPDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general procedure is as follows:

    Starting Materials: 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.

    Catalyst: Acid catalyst such as hydrochloric acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interact with biological receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone with structurally related hydrazones, focusing on substituents, applications, and properties inferred from the evidence:

Compound Name Substituents CAS Number Key Properties/Applications References
This compound 4-OCH₃ on pyrazole; N-phenylhydrazone Not provided Potential medicinal use; electron-donating methoxy group may enhance solubility or bioactivity
3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone 4-Br on pyrazole; 3-CH₃ on phenyl 338414-37-2 Medicinal applications (exact mechanism unspecified); bromine enhances stability
3-(4-Chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone 4-Cl on pyrazole; 4-Cl on phenyl 338414-63-4 Unknown applications; dual chloro groups may increase lipophilicity
1-{4-nitrophenyl}-3-methyl-1H-pyrazole-4,5-dione 4-({3-nitro-4-methylphenyl}hydrazone) Nitro and methyl substituents 314759-34-7 High reactivity due to nitro groups; potential use in dyes or explosives
Acetaldehyde phenylhydrazone Simple phenylhydrazone Multiple forms Polymorphism observed; melting points vary widely despite identical structure

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., OCH₃): The methoxy group in the target compound likely improves solubility in polar solvents compared to halogenated analogs (Br, Cl), which are more lipophilic . Electron-Withdrawing Groups (e.g., NO₂, Br): Nitro and bromo substituents enhance stability and reactivity, making such derivatives suitable for high-energy materials or coordination complexes .

Crystallography and Polymorphism :

  • Hydrazones like acetaldehyde phenylhydrazone exhibit polymorphism, where distinct crystal forms (with varying melting points) arise from identical molecular structures. This highlights the role of hydrogen bonding and packing efficiency, as described in graph set analysis .
  • The SHELX software suite is commonly used for refining crystal structures of such compounds, including hydrazones and their metal complexes .

Synthetic Utility :

  • Hydrazones serve as precursors for heterocyclic compounds (e.g., pyrazoles) and ligands for metal coordination. For example, copper(II) complexes of pyrazol-trione hydrazones demonstrate unique spectral and structural features .

Biological Activity

3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_4O. It features a pyrazolone core with a methoxy group and a phenylhydrazone moiety, which contribute to its distinctive chemical behavior and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine. The general procedure includes:

  • Starting Materials : 3-(4-methoxyphenyl)-4H-pyrazol-4-one and phenylhydrazine.
  • Catalyst : Acid catalyst (e.g., hydrochloric acid).
  • Solvent : Ethanol or methanol.
  • Reaction Conditions : Reflux for several hours until completion.
  • Purification : Recrystallization from an appropriate solvent .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the antifungal activity against several phytopathogenic fungi such as Cytospora sp. and Fusarium solani .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been documented. The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. For example, some derivatives have been shown to act as effective inhibitors of EGFR-TK (epidermal growth factor receptor tyrosine kinase) in various tumor cell lines, indicating their potential use in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity.
  • Receptor Interaction : The compound may interact with specific biological receptors, leading to pharmacological effects such as apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Umesha et al. (2009)Various pyrazolesAntifungalSignificant activity against Cytospora sp., Colletotrichum gloeosporioides
ACS Omega Study (2018)Pyrazole derivativesAnticancerEffective against multiple tumor cell lines via EGFR-TK inhibition
MDPI Review (2021)Substituted pyrazolesAntioxidantEnhanced free radical scavenging ability

Q & A

Q. How can researchers automate high-throughput synthesis and characterization workflows?

  • Methodological Answer : Robotic liquid handlers (e.g., Chemspeed) enable parallel synthesis of hydrazone derivatives. Coupled with inline UV/IR spectroscopy and LC-MS, this accelerates purity assessment. For crystallography, automated pipelines (e.g., AutoProcess/autoSHARP) streamline phasing and refinement .

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